molecular formula C13H10 B3050040 3H-Benz[e]indene CAS No. 232-55-3

3H-Benz[e]indene

Cat. No.: B3050040
CAS No.: 232-55-3
M. Wt: 166.22 g/mol
InChI Key: USPJQUFZLZTSBK-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) featuring Five-Membered Rings

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds made up of fused aromatic rings. While many common PAHs consist exclusively of six-membered benzene (B151609) rings, a significant and structurally diverse subgroup contains one or more five-membered rings. 3H-Benz[e]indene, with its chemical formula C₁₃H₁₀, belongs to this latter category. acs.orgnist.gov These types of PAHs are of particular interest as they are frequently identified in the products of combustion and pyrolysis from various fuels. acs.org

The presence of a five-membered ring introduces distinct chemical and physical properties compared to their all-benzenoid counterparts. It can induce non-planarity in the aromatic system, creating curved molecular structures. researchgate.net This structural feature is fundamental, as these molecules serve as essential building blocks for complex, three-dimensional carbonaceous nanostructures like corannulene (B50411) (C₂₀H₁₀), nanobowls, and fullerenes (C₆₀, C₇₀). researchgate.net

The formation of PAHs with five-membered rings, such as the benzindene isomers, is a key aspect of molecular mass growth processes in high-temperature environments like combustion flames and the circumstellar envelopes of carbon stars. rsc.orgnih.gov Studies have shown that these compounds can be formed through the reaction of aryl radicals (like the 2-naphthyl radical) with small unsaturated molecules such as allene (B1206475) or methylacetylene. rsc.org These reactions proceed through mechanisms involving the addition of the radical, subsequent isomerization through hydrogen shifts and ring closure, and finally aromatization via the loss of a hydrogen atom, effectively adding a five-membered ring to the existing aromatic structure. rsc.org

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₃H₁₀ nist.govguidechem.com
Molecular Weight166.22 g/mol guidechem.comalfa-chemistry.com
IUPAC Name3H-cyclopenta[a]naphthalene guidechem.com
CAS Registry Number232-55-3 nist.govguidechem.com
Density1.139 g/cm³
Boiling Point312.183°C at 760 mmHg

Academic Significance of Benzindene Isomers and Related Structural Motifs

The study of benzindene isomers—including benz[e]indene, benz[f]indene, and benz[g]indene—holds significant academic importance for several reasons. acs.org Isomers are compounds with the same molecular formula but different arrangements of atoms, and their study provides deep insights into chemical reactivity and reaction mechanisms. nih.gov By comparing the formation and properties of different benzindene isomers, researchers can unravel complex chemical pathways, such as the hydrogen abstraction–vinylacetylene addition (HAVA) mechanism, which contributes to the growth of PAHs in the gas phase. rsc.org

The benz[e]indene framework is a valuable substrate in synthetic organic chemistry and organometallic chemistry. For instance, benz[e]indene can be deprotonated to form the benz[e]indenyl anion, a ligand used to synthesize new metal complexes. rsc.orgresearchgate.net Research has demonstrated the synthesis of molybdenum compounds bearing benz[e]indenyl ligands. These complexes are of academic interest because they exhibit haptotropic rearrangements, where the metal atom changes its coordination point on the ligand from η⁵ to η³ upon reacting with another molecule. rsc.org This dynamic behavior is crucial for understanding the electronic and steric effects of ligands in organometallic catalysis. rsc.orgnih.gov

Furthermore, the benzindene structural motif is a prototype for investigating the role of five-membered rings in the growth of larger PAHs. nih.govtandfonline.com The kinetics and mechanisms of reactions involving these isomers, such as their reactions with acetylene (B1199291), are studied to model PAH expansion in high-temperature environments. nih.gov These fundamental studies are critical for fields ranging from combustion science, where PAHs can be soot precursors, to materials science, where defined PAH structures are sought for electronic applications. acs.orgresearchgate.net Low-temperature synthetic routes to benz[e]indene systems are also being explored, which could allow for the construction of complex, sensitive molecules under milder conditions. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-cyclopenta[a]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-4,6-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPJQUFZLZTSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455336
Record name 3H-Benz[e]indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232-55-3
Record name 3H-Benz[e]indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of Reactions Involving 3h Benz E Indene

Gas-Phase Reaction Mechanisms of Benzindene Formation

The synthesis of 3H-Benz[e]indene in high-temperature environments, such as combustion flames, proceeds through complex radical-mediated pathways. osti.govrsc.org These mechanisms are critical for understanding the growth of larger PAHs and soot precursors. tsinghua.edu.cnutoronto.ca

Hydrogen Abstraction – Vinylacetylene Addition (HAVA) Pathway

The Hydrogen Abstraction–Vinylacetylene Addition (HAVA) pathway is a significant mechanism for the formation of larger aromatic systems from smaller precursors. rsc.orgtsinghua.edu.cn In the context of benzindene formation, this pathway involves the reaction of indenyl radicals with vinylacetylene. rsc.orgescholarship.org

The process is initiated by the formation of van der Waals complexes, followed by the addition of 5- or 6-indenyl radicals to vinylacetylene. rsc.orgescholarship.org Notably, these reactions proceed via submerged barriers, indicating that the mechanisms are essentially barrierless. rsc.orgescholarship.org This barrierless nature suggests that the HAVA pathway can be efficient even at the low temperatures found in cold molecular clouds, such as the Taurus Molecular Cloud-1 (TMC-1), at temperatures as low as 10 K. rsc.orgescholarship.org The subsequent steps involve isomerization through hydrogen shifts and ring closures, culminating in the elimination of a hydrogen atom and aromatization to form the stable benzindene structure. rsc.orgescholarship.orgrsc.org

Experimental and computational studies have revealed that the reaction of indenyl radicals with vinylacetylene can lead to the formation of different cyclopentanaphthalene isomers, including 3H-cyclopenta[a]naphthalene (a benzindene isomer). escholarship.orgrsc.org The reaction mechanisms are analogous to the formation of naphthalene (B1677914) from the phenyl-vinylacetylene system, where the five-membered ring of the indenyl radical acts as a spectator. escholarship.orgrsc.org

Radical Addition and Isomerization Pathways in Combustion Environments

In high-temperature combustion environments (around 1300 K), the formation of this compound is often initiated by the reaction of aryl radicals with small hydrocarbon molecules. osti.govrsc.org A key pathway involves the reaction of the 2-naphthyl radical (C₁₀H₇) with allene (B1206475) (C₃H₄) and methylacetylene (C₃H₄). osti.govrsc.org

The mechanism begins with the addition of the 2-naphthyl radical to the π-electron density of allene or methylacetylene. osti.govrsc.org This initial addition step has an entrance barrier of 8 to 14 kJ mol⁻¹. osti.govrsc.org Following the initial addition, the resulting intermediate undergoes a series of isomerization steps, including hydrogen shifts and ring closures, to form a five-membered ring fused to the naphthalene structure. osti.govrsc.org The process concludes with the loss of a hydrogen atom, leading to the aromatized this compound molecule. osti.govrsc.org These radical addition and isomerization pathways are fundamental to the molecular mass growth that leads to the formation of larger PAHs. osti.govacs.org

It has also been proposed that this compound can be synthesized from 1-methylnaphthalene (B46632) through hydrogen abstraction from the methyl group, followed by reaction with acetylene (B1199291), isomerization, and hydrogen loss. rsc.orgrsc.org

Role of Specific Intermediates in Molecular Mass Growth

The gas-phase formation of this compound involves several crucial intermediates that dictate the reaction pathway and final product distribution. osti.govrsc.org In the reaction of the 2-naphthyl radical with allene and methylacetylene, resonantly stabilized radical intermediates are formed which then isomerize. osti.govrsc.org

Similarly, in the HAVA pathway involving indenyl radicals and vinylacetylene, the reaction proceeds through a series of intermediates. rsc.orgescholarship.orgrsc.org For instance, the reaction of the 5-indenyl radical with vinylacetylene leads to the formation of intermediate [i1], which can then undergo further reactions. escholarship.orgrsc.org One pathway involves hydrogen shifts to form intermediate [i5], which then loses a hydrogen atom to form 3H-cyclopenta[a]naphthalene. escholarship.orgrsc.org

Electrochemical Reaction Mechanisms

Electrochemical methods provide a powerful tool for investigating the redox properties and reaction mechanisms of organic molecules like this compound. researchgate.netresearchgate.net

Analysis of Redox Processes and Intermediates

Electrochemical techniques such as cyclic voltammetry can be used to study the electron transfer processes of benzindene derivatives. brieflands.compsu.edu By analyzing the oxidation and reduction potentials, information about the stability of radical cations and anions can be obtained. researchgate.net The electrochemical reduction of aromatic aldehydes in the presence of indene (B144670) has been shown to proceed via electrogenerated bases, leading to the formation of addition products. psu.edu In these reactions, the indene anion acts as a nucleophile. psu.edu

Electrochemical mass spectrometry can be a valuable tool for detecting and characterizing transient intermediates formed during redox reactions. nih.gov This technique allows for the real-time monitoring of reaction pathways and the identification of short-lived species. nih.gov

Pulsed Electrolysis for Controlled Reaction Pathways

Pulsed electrolysis is an advanced electrochemical technique that can offer enhanced control over reaction pathways. researchgate.net By applying the potential in pulses, the concentration gradients of reactants and intermediates near the electrode surface can be modulated. researchgate.net This can influence the relative rates of competing reactions, potentially leading to higher selectivity for a desired product. While specific studies on the pulsed electrolysis of this compound are not detailed in the provided context, the principles of this technique suggest its potential applicability in controlling the electrochemical reactions of this compound and its derivatives. For instance, pulsed electrolysis could be used to favor specific follow-up reactions of the initially formed radical ions, thereby directing the synthesis towards a particular product. researchgate.net

Kinetic Investigations of Benzindene-Related Reactions

The formation of polycyclic aromatic hydrocarbons (PAHs) is a critical area of study in combustion chemistry and astrophysics. Kinetic investigations into reactions that form benzindenes, including this compound, provide essential data for understanding molecular mass growth and the formation of larger aromatic systems. Significant research has focused on elucidating the pathways and reaction rates for the synthesis of C13H10 isomers, such as this compound. rsc.orgosti.gov

Detailed studies combining experimental and computational methods have explored the reactions of the 2-naphthyl radical (C10H7•) with C3H4 isomers, specifically allene and methylacetylene (propyne), under conditions mimicking high-temperature environments like combustion processes. osti.govresearchgate.net These investigations reveal that the formation of this compound proceeds through a complex mechanism involving several steps. The process begins with the addition of the 2-naphthyl radical to the π-electron system of the allene or methylacetylene reactant. osti.gov This initial addition is not barrierless, encountering entrance barriers calculated to be between 8 and 14 kJ mol⁻¹. osti.gov Following the formation of an initial collision complex, the reaction proceeds through a series of isomerization steps, which include hydrogen shifts and ring closures, ultimately leading to the formation of the benzindene structure. osti.govresearchgate.net The final step involves the loss of a hydrogen atom, resulting in an aromatized, stable three-ring PAH. osti.gov

The branching ratios, which indicate the distribution of different C13H10 isomers produced, have been determined experimentally. By using photoionization efficiency (PIE) curves recorded with tunable vacuum ultraviolet (VUV) radiation, researchers have quantified the contributions of various isomers formed from the reaction of the 2-naphthyl radical. rsc.org In the reaction with allene, this compound is a significant product, alongside 1H-Benz[f]indene and other naphthalene-based isomers. rsc.org The reaction with methylacetylene also produces this compound, though as a minor product compared to other isomers. rsc.org

These findings highlight that the reaction of aryl radicals, such as the 2-naphthyl radical, with small unsaturated hydrocarbons represents a key pathway for the annulation of five-membered rings onto existing aromatic structures, a critical process in the growth of PAHs. osti.gov

Interactive Data Table: Branching Ratios for the Formation of C13H10 Isomers

The following table summarizes the experimentally determined branching fractions for the products of the reactions between the 2-naphthyl radical and the C3H4 isomers, allene and methylacetylene. rsc.org

ReactantProduct IsomerBranching Fraction (%)
AlleneThis compound22 ± 5
1H-Benz[f]indene22 ± 5
2-(prop-2-yn-1-yl)naphthalene11 ± 3
2-(prop-1,2-dien-1-yl)naphthalene45 ± 9
MethylacetyleneThis compound5 ± 1
1H-Benz[f]indene11 ± 2
2-(prop-1-yn-1-yl)naphthalene32 ± 6
2-(prop-1,2-dien-1-yl)naphthalene52 ± 10

Further kinetic insights have been gained from studying alternative synthetic routes. For instance, a tandem enyne allene-radical cyclization method has been developed for preparing benz[e]indene compounds at significantly lower temperatures, as low as 37 °C. acs.org In a related context, the intermolecular oxidative coupling of a precursor was investigated, and the dimerization process was found to follow an EC2EE mechanism. The rate-limiting step, the coupling of radical cations, was determined to have a second-order rate constant of k = 7500 M⁻¹ s⁻¹. acs.org While not directly a formation reaction of this compound itself, this kinetic data for a related cyclization process provides valuable information on the rates at which such multi-ring structures can be formed under different conditions. acs.org

The formation of benzindenes has also been identified as a crucial step in flame chemistry. osti.gov Model predictions for flames involving allene and propyne (B1212725) suggest that approximately 80% of the C13H10 isomers formed are benzoindenes, including 1H-Benz[e]indene, this compound, and 1H-Benz[f]indene. osti.gov This underscores the importance of accurately characterizing the kinetics of these formation reactions to refine combustion models.

Computational and Theoretical Chemistry of 3h Benz E Indene

Quantum Chemical Calculations for Potential Energy Surfaces

Quantum chemical calculations are fundamental to understanding the energy landscape of molecules like 3H-Benz[e]indene. By mapping out potential energy surfaces (PESs), researchers can identify stable molecular geometries, transition states, and reaction intermediates researchgate.netarxiv.org. These calculations are essential for elucidating reaction mechanisms and predicting the feasibility of chemical transformations. For polycyclic aromatic hydrocarbons (PAHs) such as benzindenes, understanding the PES is critical for describing their formation pathways, particularly in high-temperature environments like combustion or interstellar clouds researchgate.netacs.org. Studies involving the reaction of radicals with small hydrocarbons often utilize PES calculations to map out complex reaction networks, including isomerization and ring-closure steps leading to PAH formation researchgate.netresearchgate.net.

Application of Density Functional Theory (DFT) and Coupled Cluster Methods

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its balance of accuracy and computational cost, making it suitable for larger molecules like this compound nasa.govresearchgate.netnih.gov. DFT methods, employing various exchange-correlation functionals, are employed to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data nasa.govresearchgate.netekb.eg. Coupled Cluster (CC) methods, such as CCSD(T), represent a higher level of theory, offering greater accuracy but at a significantly higher computational expense researchgate.netnih.govchemrxiv.org. Comparisons between DFT and CC methods are often performed to validate DFT results and assess its accuracy for specific properties, such as polarizability gradients or potential energy surfaces researchgate.netnih.govchemrxiv.org. Achieving "coupled cluster accuracy with DFT" is a goal in computational chemistry, aiming to leverage the efficiency of DFT with the precision of CC methods through advanced techniques like connectivity-based hierarchy nih.gov.

Semi-Empirical Molecular Orbital Theory (e.g., PM3) for Derivatives

Semi-empirical molecular orbital (MO) theories, such as the Parametric Method 3 (PM3), offer a computationally less demanding alternative to ab initio methods for studying molecular properties, especially for larger molecules and their derivatives uomustansiriyah.edu.iqgaussian.comfiu.edu. These methods simplify the calculation of integrals by incorporating empirical parameters derived from experimental data, making them efficient for geometry optimizations, calculation of heats of formation, and dipole moments uomustansiriyah.edu.iqgaussian.com. PM3 calculations have been applied to optimize the structures of various organic compounds, including derivatives of indene (B144670), to predict their electronic properties and relative binding energies derpharmachemica.com. While generally less accurate than DFT or coupled cluster methods, semi-empirical approaches are valuable for initial screening, exploring reaction pathways, and studying larger molecular systems where higher-level calculations would be prohibitive uomustansiriyah.edu.iqgaussian.comfiu.edu.

Computational Prediction of Reaction Pathways and Isomer Stability

Computational chemistry plays a vital role in predicting reaction pathways and assessing the relative stability of different isomers. For molecules like this compound, understanding how it forms and what isomers are favored under specific conditions is crucial researchgate.netacs.orgresearchgate.netrsc.org. Theoretical studies can map out the sequence of elementary reactions, including radical additions, isomerizations, and ring closures, that lead to the formation of polycyclic aromatic hydrocarbons (PAHs) researchgate.netacs.orgresearchgate.netrsc.org. For instance, the synthesis of benzindenes has been computationally investigated by examining the reactions of naphthyl radicals with small hydrocarbons like allene (B1206475) and methylacetylene, revealing pathways involving isomerization and aromatization researchgate.netresearchgate.netrsc.org. The stability of various isomers, such as different benzindene structures or their naphthalene-based counterparts, can be predicted by comparing their calculated energies, often using DFT or ab initio methods researchgate.netresearchgate.netrsc.org.

Molecular Docking and Ligand-Receptor Interaction Studies for Derivatives

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (a small molecule) to a target receptor (typically a protein) ekb.egjscimedcentral.comchemmethod.commdpi.com. This method is extensively used in drug discovery and development to understand how molecules interact with biological targets. Studies involving derivatives of heterocyclic compounds, such as benzoxazolones or oxazines, have employed molecular docking to assess their potential as enzyme inhibitors or therapeutic agents ekb.egchemmethod.commdpi.comresearchgate.net. The process involves scoring the binding free energy (ΔG) and analyzing specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site ekb.egjscimedcentral.comchemmethod.commdpi.comresearchgate.net. While direct molecular docking studies specifically on this compound derivatives are not explicitly detailed in the provided search results, the general methodology highlights its application in predicting the biological activity and interaction profiles of related organic molecules ekb.egjscimedcentral.comchemmethod.commdpi.comresearchgate.net.

Advanced Spectroscopic and Analytical Techniques for Benz E Indene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For benz[e]indene and its isomers, NMR provides detailed information about the connectivity of atoms and the spatial arrangement of protons and carbons, enabling definitive structural assignments.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis

Both ¹H NMR and ¹³C NMR spectroscopy are vital for the structural elucidation of benz[e]indene. ¹H NMR provides information about the number, type, and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques, such as Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC), are often employed to fully assign complex spectra and confirm structural features, including the relative positions of substituents and the stereochemistry of fused rings rsc.orgacs.orgresearchgate.net.

Specific ¹H NMR data for benz[e]indene has been reported, aiding in its identification and differentiation from other isomers. For instance, ¹H NMR analysis of benz[e]indene in tetrahydrofuran-d⁸ (thf-d⁸) shows characteristic signals corresponding to its aromatic and aliphatic protons rsc.org:

Proton DesignationChemical Shift (δ, ppm)MultiplicityCoupling Constant (³J(¹H,¹H), Hz)
H⁶/⁹8.04d8.0
H⁶/⁹7.50d7.9
H⁴/⁵7.45d8.4
H⁷,⁸7.08, 6.92dd6.3, 8.0
H⁴/⁵6.77d8.5
H¹/³6.60s-
6.46t3.3
H¹/³6.10s-

Note: Assignments for H⁶/⁹ and H⁴/⁵ are based on typical spectral patterns for benz[e]indene and may require further confirmation through 2D NMR experiments rsc.org.

Furthermore, ¹H NMR analysis of a methylated derivative, 2-methyl-3H-benz[e]indene in deuterated chloroform (B151607) (CDCl₃), exhibits signals for the methyl group, the methylene (B1212753) protons at position 3, and the aromatic protons google.com:

Proton DesignationChemical Shift (δ, ppm)Multiplicity
CH₃2.25s
CH₂ (at C3)3.42s
Aromatic H7.06s
Aromatic H7.40t
Aromatic H7.45t
Aromatic H7.52d
Aromatic H7.59d
Aromatic H7.84d
Aromatic H8.02d

¹³C NMR data, particularly ¹³C APT NMR, has also been utilized to characterize the carbon framework of benz[e]indene and its metal complexes, providing chemical shifts for each unique carbon atom rsc.orgrsc.org.

Mass Spectrometry (MS) for Molecular Identification and Isomer Distribution

Mass spectrometry is indispensable for identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For benz[e]indene, MS techniques are crucial for molecular identification, determining elemental composition, and distinguishing between isomers, which often have the same nominal mass but different exact masses or fragmentation pathways.

Photoionization Efficiency (PIE) Curves for Isomer Discrimination

Photoionization efficiency (PIE) curves, generated by varying the photon energy and measuring the ion yield, are highly effective for differentiating between PAH isomers. The onset of ionization for each isomer, corresponding to its ionization energy (IE), is unique. For the C₁₃H₁₀ isomers, including 3H-benz[e]indene, PIE curves have been measured using tunable vacuum ultraviolet (VUV) radiation rsc.orgosti.gov.

Research has shown that the PIE curve at m/z = 166 (corresponding to C₁₃H₁₀) can be accurately reproduced by a combination of PIE curves from several isomers. For example, the experimental PIE curve for m/z = 166 in certain pyrolysis studies required contributions from this compound (with an onset of 7.55 ± 0.05 eV), 1H-benz[f]indene, and other related compounds rsc.org. This sensitivity allows for the quantitative assessment of isomer distributions in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely applied to analyze complex mixtures containing PAHs, such as coal tar, combustion products, and biological extracts jmest.orgbiomedpharmajournal.orgallresearchjournal.comnih.govcore.ac.uk. GC separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer identifies each eluted compound.

GC-MS analyses have identified benz[e]indene derivatives in various matrices. For instance, "this compound, 2-methyl-" has been detected in waste tire pyrolytic oil jmest.org and in extracts from Argemone mexicana leaves biomedpharmajournal.org. In the analysis of coal tar, four peaks were tentatively identified as MM 166 Da PAH isomers, including this compound, due to the lack of available reference standards for definitive identification nih.gov. The technique's ability to resolve closely related compounds and provide characteristic mass spectra makes it essential for profiling PAH compositions allresearchjournal.comnih.gov. Standard GC-MS instrumentation typically involves a gas chromatograph coupled to a quadrupole mass spectrometer with electron impact (EI) ionization nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ionized molecules. This is particularly valuable for distinguishing between isobaric compounds (molecules with the same nominal mass but different exact masses) and for confirming the molecular formula of unknown compounds. HRMS techniques, such as Time-of-Flight (TOF) MS or Orbitrap MS, are routinely used in PAH research for precise identification acs.orgamazonaws.comacs.org.

While specific HRMS data for this compound is not detailed in the provided snippets, its molecular formula (C₁₃H₁₀) implies a precise mass that can be determined by HRMS, allowing for unambiguous identification in complex samples. The technique is crucial for confirming the presence of benz[e]indene isomers when their nominal masses are identical to other species.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. For PAHs like benz[e]indene, FTIR can reveal characteristic C-H stretching and bending vibrations, as well as aromatic ring vibrations, aiding in structural confirmation and purity assessment rsc.orgamazonaws.comnih.gov.

FTIR spectra are typically recorded using techniques such as Attenuated Total Reflectance (ATR) or by preparing samples as films or KBr pellets rsc.orgamazonaws.comnih.gov. While specific absorption bands for this compound itself are not explicitly detailed in the provided search results, FTIR is a standard method for characterizing PAHs and their derivatives, often used in conjunction with other spectroscopic techniques for comprehensive analysis amazonaws.comnih.gov. For example, FTIR has been used to characterize related cyclopenta-fused benzanthracene oxides amazonaws.comnih.gov and molybdenum complexes bearing benz[e]indenyl ligands rsc.orgrsc.org.

Compound List

this compound

1H-Benz[e]indene

1H-Benz[f]indene

Benz[e]indene

Benz[f]indene

2-Methyl-3H-Benz[e]indene

2-Methyl-1H-Benz[e]indene

Phenalene

Fluorene

Anthracene (B1667546)

Phenanthrene (B1679779)

Chrysene

Benzo[a]anthracene

Triphenylene

Cyclopenta[cd]pyrene

Benzo[l]fluoranthene

Benz[a]aceanthrylene

Benz[c]acephenanthrylene

Benz[e]aceanthrylene-5,6-oxide

Benz[j]aceanthrylene-1,2-oxide

Benz[l]aceanthrylene-1,2-oxide

Benz[k]acephenaceanthrylene-4,5-oxide

Trimethyl-2H-benz[e]indene-2,5(3H)-dione

Cyclopenta[a]anthracene

Applications of 3h Benz E Indene and Its Structural Analogues in Advanced Organic Synthesis and Materials Science

Utilization as Key Synthetic Building Blocks and Intermediates

The 3H-Benz[e]indene core serves as a valuable synthon in organic chemistry, enabling the construction of more complex molecular architectures. Its inherent aromaticity and potential for functionalization make it an attractive starting material or intermediate in various synthetic pathways.

Research has demonstrated the synthesis of specific benzindene derivatives that are poised for further chemical transformations. For instance, 2-methyl-3H-benz[e]indene has been synthesized with a reported yield of 89% smolecule.com, indicating its accessibility for subsequent reactions. Similarly, 3H-Benz(e)inden-3-one, 2-amino-1,2-dihydro-7-methyl-, hydrochloride is recognized for its potential to act as a building block or intermediate in the synthesis of more elaborate molecules ontosight.aiontosight.ai. The utility of benz[f]indenones and benz[f]indenes as building blocks in organic and organometallic synthesis has also been established, although their chemistry is still an active area of exploration researchgate.net.

The formation pathways of this compound itself, such as those involving the reaction of 1-methylnaphthalene (B46632) with acetylene (B1199291), further underscore its role as a product of complex organic reactions and a potential intermediate in larger synthetic schemes nih.gov.

Table 7.1: Synthesis Yield of a Benz[e]indene Derivative

Compound NameSynthesis YieldReference
2-methyl-3H-benz[e]indene89% smolecule.com

Integration into Materials Science Research

The unique electronic and structural properties of the this compound scaffold lend themselves to applications in advanced materials, particularly in the fields of silicon-based materials and organic electronics.

Precursors for Silicon-Based Materials and Coatings

Organosilicon compounds incorporating the benz[e]indene moiety have shown promise as precursors for silicon-based materials and coatings. Silane (B1218182), dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- , for example, is noted for its potential utility in synthesizing other organosilicon compounds due to its reactive silane group ontosight.aismolecule.com. This class of compounds can be synthesized through methods like direct silylation or Grignard reactions, offering avenues for controlled material development ontosight.ai.

Electron Donors in Organic Photovoltaic Cells

Derivatives of this compound have found application in organic solar cells (OSCs) as electron-donating components. A notable example is the squaraine-based small molecule USQ-BI , which incorporates the 3H-benzo[e]indoline unit. When used as an electron donor in organic solar cells, USQ-BI has demonstrated promising performance metrics. Devices fabricated with USQ-BI have achieved a power conversion efficiency (PCE) of 5.35% and an excellent short-circuit current (Jsc) exceeding 15 mA/cm². Furthermore, the hole mobility of USQ-BI was found to be approximately five times higher than that of its indoline-based counterpart (9.57 × 10⁻⁵ vs. 2.00 × 10⁻⁵ cm²/V·s), indicating improved charge transport characteristics pharmint.netnih.govresearchgate.net.

Table 7.2: Performance of USQ-BI in Organic Solar Cells

Material PropertyValueReference
PCE5.35% pharmint.netnih.gov
Jsc> 15 mA/cm² pharmint.netnih.gov
Hole Mobility (USQ-BI)9.57 × 10⁻⁵ cm²/V·s pharmint.netnih.gov
Hole Mobility (Indoline)2.00 × 10⁻⁵ cm²/V·s pharmint.netnih.gov

Role in the Synthesis of Complex Molecules and Natural Product Analogues

The this compound scaffold plays a role in the synthesis of intricate organic molecules, including analogues of natural products. For instance, benz[f]indenones have been identified as key intermediates in the synthesis of kinamycin antibiotics , which exhibit potent activity against gram-positive bacteria researchgate.netnih.govnih.govresearchgate.netepa.gov. The regioselective construction of oxygenated 2,3-dihydrobenz[f]indenones, achieved through Diels-Alder reactions, is crucial for building the complex skeleton of these antibiotics nih.govnih.govresearchgate.net.

Importance in Medicinal Chemistry Research for Lead Compound Design

The this compound framework is a valuable scaffold in medicinal chemistry, contributing to the design of lead compounds with diverse biological activities. Derivatives of this system have been investigated for their potential as anticancer agents ontosight.aiontosight.ainih.govnih.govacs.org, with some showing antiproliferative properties against various cancer cell lines nih.govacs.orgcapes.gov.br. For example, indene (B144670) derivatives synthesized from the Sulindac structure have demonstrated anti-proliferative effects by influencing intracellular signaling pathways like the Ras/Raf/MAPK pathway nih.govcapes.gov.br.

Specific complex derivatives, such as 3H-Benz(e)inden-3-one, 1,2-dihydro-, O-(3-(cyclopropylamino)-2-hydroxypropyl)oxime, monohydrochloride , are recognized for their potential in pharmaceutical applications due to their intricate structures, which may confer specific biological activities by interacting with biological targets ontosight.aiontosight.ai. Furthermore, research into N-bridged cyclopenta[a]indene (B11921763) derivatives has revealed their potential as multi-target agents for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting cholinesterase enzymes nih.gov. The amino-indane moiety, a related fused heterocyclic system, is also recognized as an important pharmacophore exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects ajrconline.org.

Environmental and Astrophysical Contexts of Benz E Indene Formation

Formation as Polycyclic Aromatic Hydrocarbons (PAHs) in Combustion Environments

PAHs, including structures like Benz[e]indene, are ubiquitous products of incomplete combustion of organic matter. Their formation in flames is a complex process involving numerous radical-initiated reactions that lead to the sequential addition of carbon atoms and the formation of fused aromatic rings.

The development of Polycyclic Aromatic Hydrocarbon (PAH) mechanisms in flames is a highly researched area, crucial for understanding soot formation and emission control. A cornerstone mechanism is the Hydrogen Abstraction Carbon Addition (HACA) mechanism, which describes the growth of PAHs through the addition of acetylene (B1199291) (C₂H₂) to aromatic radicals, followed by cyclization and dehydrogenation acs.orgresearchgate.netjst.go.jp. Other significant pathways include:

Phenyl Addition Cyclization (PAC): This mechanism promotes molecular mass growth and ring formation without limitations on reactive sites acs.orgjst.go.jprsc.org.

Hydrogen Abstraction Vinyl Radical Addition (HAVA): This pathway is considered a strong complement to the HACA mechanism and can operate even at very low temperatures acs.orgrsc.orguhmreactiondynamics.org.

Resonance-Stabilized Radical Chain Reactions (RSRCRs): These reactions play a role in the growth of PAHs acs.org.

Methyl Addition/Cyclization (MAC): Contributes to the sequential mass growth of PAHs acs.org.

Research indicates that the formation of Benz[e]indene and its isomers can arise from specific reaction pathways involving larger aromatic precursors. For instance, the reaction of the 2-naphthyl radical (C₁₀H₇•) with allene (B1206475) (C₃H₄) and methylacetylene (C₃H₄) at high temperatures (around 1300 K) has been shown to produce 3H-Benz[e]indene and 1H-Benz[f]indene, alongside naphthalene-based isomers osti.govresearchgate.netrsc.org. These reactions involve initial radical addition, isomerization, ring closure, and atomic hydrogen loss to achieve aromatization osti.govrsc.org. Furthermore, pathways involving the reaction of 1-methylnaphthalene (B46632) radical with acetylene have been proposed for the synthesis of this compound icders.org.

The growth of PAHs from smaller hydrocarbon precursors involves a series of reactions that increase their molecular weight and structural complexity. Key building blocks often include acetylene, propargyl radical, and cyclopentadienyl (B1206354) radicals acs.orgresearchgate.netaanda.org.

Acetylene Addition: The HACA mechanism relies on the successive addition of acetylene units to existing aromatic rings acs.orgresearchgate.netjst.go.jp.

Radical-Radical Reactions: Reactions between different types of radicals, such as the reaction of indenyl radical (C₉H₇•) with propargyl radical (C₃H₃•), can also contribute to PAH growth researchgate.neticders.orgllnl.gov.

Ring Expansion and Annulation: Processes involving the addition of smaller hydrocarbon fragments to existing aromatic systems can lead to the formation of new rings, increasing molecular mass. For example, the reaction of the 2-naphthyl radical with allene or methylacetylene leads to the formation of benzindenes, which are three-ring PAHs, through the annulation of a five-membered ring osti.govrsc.org. These reactions often involve initial addition to a vinyl-type group conjugated with an acetylene or vinyl group, forming resonance-stabilized free radical intermediates that then isomerize and aromatize uhmreactiondynamics.org.

The synergistic effect of mixing different fuels, such as ethylene (B1197577) and propane, can also influence PAH concentrations, with mechanisms suggesting that resonantly stabilized species and C₄H₄ contribute to enhanced growth of larger PAHs kaust.edu.sa.

Potential Formation in Cold Molecular Clouds and Interstellar Medium

While combustion environments are primary sites for PAH formation, evidence suggests that PAHs can also form in the cold, low-density conditions of the interstellar medium (ISM), including cold molecular clouds aanda.orgnih.govpnas.orgosti.gov. These astrophysical pathways differ significantly from combustion processes, relying on gas-phase reactions that can occur at temperatures as low as 10 K.

Radical-Mediated Reactions: Barrierless reactions involving phenyl-type radicals and unsaturated hydrocarbons like vinylacetylene are proposed to initiate PAH synthesis in the ISM nih.govpnas.orgosti.gov. These reactions can lead to the formation of simple PAHs such as naphthalene (B1677914) and potentially more complex structures like phenanthrene (B1679779) and anthracene (B1667546) nih.govpnas.org. The mechanism involves the formation of a van der Waals complex, addition of a radical to a vinyl group, followed by isomerization, hydrogen loss, and aromatization uhmreactiondynamics.orgnih.govosti.gov.

Formation of Indene (B144670) and Precursors: Indene, a prototype aromatic molecule with a five-membered ring, has been detected in cold molecular clouds, suggesting that its formation pathways are active in these environments aanda.orgleidenuniv.nlnih.gov. Mechanisms for indene formation, such as the reaction of phenyl radicals with allene and methylacetylene, or the methylidyne addition–cyclization–aromatization (MACA) mechanism involving methylidyne and styrene, have been identified nih.govresearchgate.net. While these specific pathways are not directly linked to Benz[e]indene in the provided search results, they highlight the potential for forming five-membered ring-containing aromatic structures in the ISM, which are building blocks for more complex PAHs.

The presence of PAHs in the ISM, despite their susceptibility to destruction by cosmic rays and UV radiation, implies efficient formation routes in these cold environments pnas.org.

Research Perspectives and Future Directions in Benz E Indene Chemistry

Historical Trajectory of Benz[e]indene Synthetic Research

The synthetic exploration of the benz[e]indene core has its roots in classical cyclization reactions. Early strategies for constructing the indene (B144670) system, which forms the foundation of benz[e]indene, often relied on strong acid-catalyzed intramolecular cyclizations. These foundational methods, while effective in forming the basic carbocyclic framework, typically required harsh reaction conditions and offered limited control over regioselectivity, particularly with unsymmetrically substituted precursors.

Among the established methods, Friedel-Crafts-type cyclizations and Nazarov-type 4π-electrocyclizations have been instrumental. These approaches generally involve the generation of a carbocationic intermediate that subsequently attacks an aromatic ring to forge the five-membered ring. However, the high reactivity of the intermediates in these reactions often leads to challenges in controlling the final product distribution and can be incompatible with sensitive functional groups.

A significant portion of early research focused on the synthesis of functionalized derivatives rather than the parent 3H-Benz[e]indene itself. For instance, the synthesis of 2-aryl-3H-benz[e]indenes was explored for their potential application as liquid scintillation solutes, demonstrating an early interest in the photophysical properties of this class of compounds.

Contemporary Challenges in Selective Synthesis and Functionalization

Despite the progress in synthetic organic chemistry, the selective synthesis and functionalization of the this compound scaffold continue to present notable challenges for chemists. These challenges primarily revolve around achieving high levels of regio- and stereoselectivity, as well as managing the inherent reactivity of the indene core.

One of the primary hurdles is controlling the regioselectivity during the initial construction of the benz[e]indene ring system. The outcome of cyclization reactions can be highly dependent on the nature and position of substituents on the starting materials. For example, in sequential Knoevenagel condensation/cyclization reactions to form indene derivatives, the choice of reagents and reaction conditions is critical to prevent the formation of undesired side products such as benzylidene malonates or dehydrogenated benzofulvenes. nih.govacs.orgresearchgate.net The delicate balance between the desired cyclized indene and the over-oxidized benzofulvene is a recurring theme in these syntheses.

Steric hindrance also poses a significant limitation in the synthesis of substituted benz[e]indenes. In the BCl3-promoted cyclization of ortho-alkynylstyrenes to form boron-functionalized indenes, the presence of sterically bulky ortho-substituted aryl groups on the alkyne starting material was found to impede the desired elimination step, leading to low conversion to the final product. nih.gov This highlights how the substitution pattern can dramatically influence the feasibility of a synthetic route.

ChallengeDescriptionIllustrative Example
Regioselectivity Controlling the position of ring closure and substituent placement.In sequential Knoevenagel condensation/cyclization, reaction conditions dictate the formation of indenes versus benzofulvenes. nih.govacs.orgresearchgate.net
Site-Selective Functionalization Modifying a specific position on the pre-formed benz[e]indene core.Direct electrophilic substitution can lead to mixtures of isomers, necessitating more complex strategies.
Steric Hindrance Bulky substituents impeding the desired reaction pathway.Ortho-substituted aryl groups hinder the formation of boron-functionalized indenes via BCl3-promoted cyclization. nih.gov
Control of Oxidation State Preventing unwanted oxidation during synthesis.The conversion of indene derivatives to benzofulvenes can be a competing and often undesired reaction pathway. nih.govacs.org

Emerging Trends in Controllable and Divergent Synthetic Strategies

In response to the challenges outlined above, recent research has focused on the development of more sophisticated and controlled synthetic methodologies. These emerging trends are characterized by the use of modern catalytic systems and the design of tandem or cascade reactions that allow for the construction of complex molecular architectures with high precision.

Controllable Synthesis:

A significant advancement in the controllable synthesis of indene derivatives involves the use of transition metal catalysis. Gold-catalyzed reactions, for instance, have enabled the concise synthesis of functionalized indenes through a cascade C-H functionalization/Conia-ene type reaction. rsc.org In this approach, the gold catalyst facilitates both the formation of a key zwitterionic intermediate and the subsequent intramolecular cyclization, all under mild reaction conditions. rsc.org This method offers high chemo- and site-selectivity, showcasing the power of catalysis in overcoming selectivity issues.

Another innovative approach is the tandem enyne allene-radical cyclization, which provides a low-temperature route to benz[e]indene compounds. acs.org This strategy involves the in situ generation of a reactive enyne allene (B1206475) intermediate, which then undergoes a radical cyclization to form the desired tricyclic system. acs.org The mild conditions of this method make it potentially suitable for the synthesis of complex natural products containing the benz[e]indene core.

Divergent Synthesis:

Divergent synthetic strategies, which allow for the generation of multiple, structurally distinct products from a common starting material by simply varying the reaction conditions, are becoming increasingly prominent. A notable example is the solvent-dependent tandem one-pot synthesis of benz[e]indoles and spiro[indene-1,3'-pyrroles] from alkyne-tethered chalcones. acs.org By judiciously choosing the solvent, the reaction cascade can be steered towards one of two distinct molecular scaffolds, demonstrating a high level of synthetic control. acs.org

Furthermore, the concept of stereodivergent synthesis has been successfully applied to the synthesis of perhydrobenz[e]indene terpenoids. researchgate.net Through the careful selection of either a gold- or palladium-based catalyst, it is possible to access all four possible stereoisomers of the tricyclic core from a common precursor. researchgate.net This level of stereochemical control is crucial for the synthesis of enantiomerically pure natural products and their analogs for biological evaluation.

Synthetic StrategyKey FeaturesExample
Gold-Catalyzed Cascade Reaction High chemo- and site-selectivity, mild reaction conditions.C-H functionalization/Conia-ene type reaction for functionalized indenes. rsc.org
Tandem Enyne Allene-Radical Cyclization Low-temperature synthesis, suitable for complex molecules.Formation of the benz[e]indene ring system. acs.org
Solvent-Dependent Divergent Synthesis Access to structurally distinct products from a common precursor.Synthesis of benz[e]indoles or spiro[indene-1,3'-pyrroles]. acs.org
Stereodivergent Synthesis Catalyst-controlled access to all possible stereoisomers.Synthesis of perhydrobenz[e]indene terpenoids using Au or Pd catalysts. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3H-Benz[e]indene, and how do reaction conditions influence yield?

  • Methodological Answer : A primary synthesis involves NaBH₄ reduction of 2,3-dihydro-1H-cyclopenta[a]naphthalene-1-one followed by β-elimination of the resulting alcohol using aqueous HCl to yield this compound (61% yield) . Key variables include reflux temperature (105°C) and solvent selection (THF/water). Impurities such as 1H-Benz[e]indene may form if elimination is incomplete, requiring purification via column chromatography (n-hexane eluent) .

Q. How can this compound be distinguished from its structural isomers using spectroscopic techniques?

  • Methodological Answer : ¹H NMR distinguishes isomers via proton environments: this compound exhibits a singlet at δ 3.59 ppm (two equivalent protons on the cyclopropane ring) and aromatic proton signals between δ 6.77–8.15 ppm. In contrast, 1H-Benz[f]indene shows distinct splitting patterns due to non-equivalent protons . GC-MS with reference standards (e.g., m/z 166 for benzindenes) aids in isomer identification during pyrolysis or radical-mediated syntheses .

Q. What analytical methods are used to quantify this compound in complex mixtures?

  • Methodological Answer : Synchrotron-based time-of-flight mass spectrometry (TOF-MS) with external calibration is effective for quantifying this compound in gas-phase reactions (e.g., pyrolysis). Adjustments for pressure effects (~10–30% reduction in m/z 116–128 profiles) improve accuracy when co-eluting with naphthalene or indene derivatives . UV-Vis spectroscopy leverages bathochromic shifts in alkylated PAHs for isomer-specific identification .

Advanced Research Questions

Q. How do reaction pathways influence the formation of this compound isomers in gas-phase radical reactions?

  • Methodological Answer : Isomer distribution depends on the radical precursor. For example, 2-naphthyl radicals reacting with allene yield 1H-Benz[f]indene, while 1-naphthyl radicals form this compound and 1H-Phenalene. Computational modeling (DFT) and isotopic labeling (e.g., ³H or ¹³C) help trace regioselectivity and intermediates like hydroxycyclopentadienyl (HO-CPD) radicals . Contradictions in isomer ratios (e.g., minor 2-(propa-1,2-dien-1-yl)naphthalene vs. major benzindene products) highlight the need for kinetic studies under controlled temperature/pressure .

Q. What role does this compound play in soot nucleation, and how do experimental conditions affect its detection?

  • Methodological Answer : this compound radicals (m/z 165.070, C₁₃H₉) are precursors to larger PAHs like coronene (C₂₄H₁₂) in soot formation. Flash pyrolysis (e.g., Py-GC/MS) at >700°C delays its detection compared to stepwise TG-MS, which identifies release starting at 400°C . Discrepancies in evolution profiles require calibrating heating rates and accounting for matrix effects (e.g., tobacco stem lignin influencing decomposition pathways) .

Q. How can enzymatic catalysis be optimized for stereoselective oxidation of this compound derivatives?

  • Methodological Answer : Toluene dioxygenase from Pseudomonas putida oxidizes indene to 1-indenol (84% enantiomeric excess) via benzylic monooxygenation. Directed evolution of enzymes (e.g., improving active-site steric effects) enhances stereoselectivity for 1S,2R indene oxide (>99% purity), a precursor to HIV protease inhibitors . ¹⁹F NMR and HPLC analysis of diastereomeric esters validate optical activity .

Q. What experimental challenges arise in polymerizing this compound derivatives, and how are they mitigated?

  • Methodological Answer : Acid-catalyzed polymerization of indene derivatives (e.g., this compound) produces polydisperse mixtures. Gel permeation chromatography (GPC) reveals that acetylene inclusion increases vinylindene formation, raising molecular weight (e.g., dimer content from 17% to >30%) . Controlled feed ratios and inert atmospheres (N₂) minimize side reactions, while thermal stability assays (TGA) confirm poly(indene carbonate) stability up to 249°C .

Data Contradictions and Resolution

Q. How can contradictory reports on this compound isomer stability be reconciled?

  • Methodological Answer : Discrepancies in isomer dominance (e.g., this compound vs. 1H-Benz[f]indene) stem from varying radical recombination pathways (CPD vs. HO-CPD radicals). Replicating experiments with isotopically labeled reactants (e.g., ³H-indene) and in situ FTIR monitoring clarifies intermediate lifetimes . Meta-analyses of GC-MS and NMR data across studies (e.g., NIST SP 922 ) standardize reference libraries for cross-validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.